molecular formula C6H6ClNO3S B086687 2-Amino-5-chlorobenzenesulfonic acid CAS No. 133-74-4

2-Amino-5-chlorobenzenesulfonic acid

Cat. No. B086687
CAS RN: 133-74-4
M. Wt: 207.64 g/mol
InChI Key: ZCGVPUAAMCMLTM-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related sulfonamide and sulfonate compounds involves the reaction of specific sulfonamides with chlorosulfonic acid, highlighting the methods to introduce sulfonic acid groups to aromatic rings. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the interaction between sulfonamides and chlorosulfonic acid under controlled conditions (Rublova et al., 2017).

Molecular Structure Analysis The crystal and molecular structure of sulfonate compounds can be complex and varied. For example, the study on Cd(II)-arenesulfonate complexes reveals how the sulfonate group interacts with metal ions and other molecules, leading to diverse supramolecular structures (Yu et al., 2015).

Chemical Reactions and Properties Chemical reactions involving 2-amino-5-chlorobenzenesulfonic acid derivatives are crucial for creating more complex molecules. For example, the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid showcases the reaction conditions for introducing nitro groups into sulfonic acid-containing aromatic compounds (Li et al., 2015).

Scientific Research Applications

  • Chemical Reagent : This compound is often used as a reagent in chemical reactions . Its properties make it suitable for a variety of chemical synthesis processes .

  • Organic Synthesis : It can be used in the synthesis of other organic compounds . The specifics of these syntheses are not detailed in the available sources .

  • Pharmaceuticals : It may be used in the production of pharmaceuticals . The specifics of these applications are not detailed in the available sources .

  • Reference Material : This compound is often used as a reference material in scientific research . It’s properties and known behaviors make it a useful standard for comparison in experiments .

  • Proficiency Testing : It can be used in proficiency testing . This involves using the compound in a controlled setting to assess the performance of specific processes or methods .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVPUAAMCMLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157900
Record name 2-Amino-5-chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorobenzenesulfonic acid

CAS RN

133-74-4
Record name 2-Amino-5-chlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorobenzenesulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-chlorobenzenesulphonic acid
Source EPA DSSTox
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Record name 2-amino-5-chlorobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HY Liu, JC Ma, J Yang - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… An aqueous solution (8 ml) of 2-amino-5-chlorobenzenesulfonic acid (1 mmol) was added to solid Ag 2 CO 3 (0.5 mmol) and stirred for several minutes until no further CO 2 was given …
Number of citations: 3 scripts.iucr.org
R Raza, A Saeed, J Lecka, J Sevigny… - Medicinal …, 2012 - ingentaconnect.com
Ecto-5'-Nucleotidase inhibitors have great potential as anti-tumor agents. We have investigated biochemical properties of human and rat ecto-5'-Nucleotidases and characterized 19 …
Number of citations: 26 www.ingentaconnect.com
H Wu, XW Dong, JF Ma - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… An aqueous solution of NaOH (0.1 M) was added to a solution of 2-amino-5-chlorobenzenesulfonic acid (0.104 g, 0.5 mmol) in water (5 ml) until the pH was 7. A solution of AgNO 3 (…
Number of citations: 10 scripts.iucr.org
KA Kornev, AY Zheltov - Russian journal of general chemistry, 2003 - Springer
… Removal of unreacted 4-chloroaniline and isolation and purification of 2-amino-5-chlorobenzenesulfonic acid were performed following the procedures described above for 2-amino-5-…
Number of citations: 3 link.springer.com
H Wu, LL Gao, YY Liu - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… An aqueous solution (10 ml) of 2-amino-5-chlorobenzenesulfonic acid (0.104 g, 0.5 mmol) was added to solid Ag 2 CO 3 (0.069 g, 0.25 mmol) and stirred for several minutes until no …
Number of citations: 7 scripts.iucr.org
BA Bierbaum, JJ Traverso… - Journal of Medicinal …, 1963 - ACS Publications
2-Aminobenzenesulfonamides were prepared by way of (1) the chlorosulfonation of aminobenzenes,(2) the animation of 2-chlorobenzenesulfonamides and (3) the chlorine oxidation of …
Number of citations: 17 pubs.acs.org
WJ Albery, PN Bartlett, AM Lithgow… - The Journal of …, 1985 - ACS Publications
… Reduction of the nitro group afforded the corresponding 2-amino-5-chlorobenzenesulfonic acid which proved to be identical with a compound synthesized by sulfonation …
Number of citations: 9 pubs.acs.org
T Matsumoto, M Ohishi, S Inoue - The Journal of Organic …, 1985 - ACS Publications
The condensation of formaldehyde with another aldehyde catalyzed by 3-ethylbenzothiazolium bromide in the presence of triethylamine gives selectively1-hydroxy 2-ones. This …
Number of citations: 105 pubs.acs.org

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